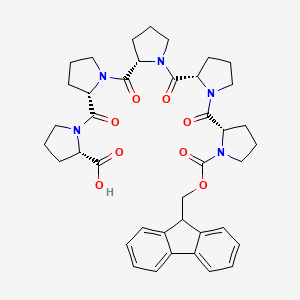

Fmoc-pro-pro-pro-pro-pro-OH

描述

Significance of Oligoproline Sequences in Advanced Biomolecular Research

Oligoproline sequences, polymers composed of repeating proline residues, are of significant interest in advanced biomolecular research due to their unique structural characteristics. Unlike more flexible peptide chains, oligoprolines containing three or more residues adopt a rigid, well-defined helical structure known as a polyproline II (PPII) helix. rsc.org This left-handed helix is characterized by its extended conformation, with approximately three residues per turn. wikipedia.org

This inherent rigidity makes oligoprolines exceptional "molecular scaffolds" or "molecular rulers," allowing for the precise spatial arrangement of functional molecules at the nanometer scale. rsc.org The predictable structure of the PPII helix enables researchers to control the distance and orientation between appended chemical groups with high precision. This capability is crucial for investigating a wide array of molecular processes, including:

Protein-Protein and Protein-Nucleic Acid Interactions: The PPII helix is a common structural motif in natural proteins and is frequently involved in binding events, particularly with SH3 domains, which are crucial in signal transduction. nih.govcapes.gov.br

Ligand-Receptor Studies: By attaching ligands to an oligoproline scaffold at defined distances, researchers can study the effects of multivalency on receptor binding and signaling, which is particularly relevant for G protein-coupled receptors (GPCRs). rsc.orgrsc.orgnih.gov

Self-Assembly and Materials Science: The defined structure of oligoprolines is utilized in the creation of novel biomaterials and in controlling the size of nanoparticles.

Structural Biology: Oligoproline-containing peptides are used as model systems to study protein folding, aggregation (such as in amyloidogenic proteins), and other fundamental structural properties. nih.gov

Strategic Role of Fmoc Protection in Peptide Synthesis and Subsequent Chemical Transformations

The synthesis of peptides like oligoprolines requires a strategic approach to ensure that amino acids are linked in the correct sequence. This is achieved through the use of protecting groups, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.commtoz-biolabs.com

The primary role of the Fmoc group is to temporarily block the N-terminal amine of an amino acid. creative-peptides.com This prevents the amine from reacting out of turn while the next amino acid in the sequence is being coupled. The strategic advantages of the Fmoc protecting group are numerous:

Orthogonality: The key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comamericanpeptidesociety.org This is in contrast to the protecting groups used for the side chains of many amino acids, which are typically acid-labile. This "orthogonality" allows for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protections, preventing unwanted side reactions. altabioscience.comnih.gov

Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection is significantly milder than the harsh acidic conditions (e.g., trifluoroacetic acid or the highly toxic hydrofluoric acid) required in older Boc/Benzyl protection strategies. creative-peptides.comnih.gov This makes Fmoc-SPPS compatible with a wider range of sensitive or modified amino acids, such as those with glycosylation or phosphorylation, which are often unstable under strong acid treatment. nih.gov

Automation: The mild reaction conditions and ease of monitoring have made Fmoc-SPPS highly suitable for automated peptide synthesizers, which has greatly increased the efficiency and accessibility of peptide synthesis for both academic and industrial research. mtoz-biolabs.comamericanpeptidesociety.org

These features make the Fmoc group a critical component for the controlled, stepwise synthesis of complex peptides like Fmoc-Pro5-OH, enabling the creation of high-purity products for subsequent research applications.

Overview of Current Research Paradigms for Fmoc-Pro5-OH and Closely Related Oligoproline Analogs

Fmoc-Pro5-OH and its analogs are not merely synthetic curiosities but are actively employed in diverse research areas to probe and manipulate biological systems. One identified application for Fmoc-pentaproline is as a potential building block for the creation of polyproline-based chiral stationary phases used in chromatography. glpbio.com

The broader research paradigm involves using the oligoproline scaffold to construct more complex molecular architectures. Key research themes include:

Multivalent Ligand Design: Researchers are synthesizing bivalent ligands by attaching pharmacophores (agonists or antagonists) to rigid oligoproline backbones. pnas.org These constructs are used to investigate the dimerization of G protein-coupled receptors (GPCRs), a phenomenon critical to their signaling function. By fixing the distance between ligands, these tools can induce specific receptor dimers and modulate downstream signaling pathways, offering a method to explore new therapeutic possibilities. rsc.orgpnas.org

Structure-Activity Relationship (SAR) Studies: A wide variety of Fmoc-protected proline analogs are used in peptide synthesis to understand how specific structural changes affect biological activity. researchgate.net These analogs may feature modifications on the proline ring, such as methylation or fluorination. iris-biotech.denih.gov Incorporating these modified prolines into a peptide chain allows scientists to fine-tune properties like helical stability, binding affinity, and resistance to enzymatic degradation.

Tumor Targeting: Oligoproline scaffolds are being investigated for their potential in targeted cancer therapy and diagnostics. ethz.ch By attaching both agonistic and antagonistic motifs to the scaffold, researchers can create hybrid ligands to probe the uptake mechanisms of cancer cells via overexpressed GPCRs. ethz.ch The rigid backbone allows for a systematic study of how the spacing and angle between these motifs influence cellular uptake. ethz.ch

The table below provides a summary of the chemical properties of Fmoc-Pro5-OH and related proline derivatives used in research.

Interactive Table: Properties of Fmoc-Oligoproline Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Research Application/Note |

| Fmoc-Pro-OH | C₂₀H₁₉NO₄ | 337.37 | Foundational building block for proline-containing peptides. sigmaaldrich.com |

| Fmoc-Pro-Pro-OH | C₂₅H₂₆N₂O₅ | 434.49 | Dipeptide building block used in peptide synthesis and drug development studies. chemimpex.com |

| Fmoc-Pro-Pro-Pro-OH | C₃₀H₃₃N₃O₆ | 531.61 | Tripeptide building block for introducing rigid polyproline motifs. |

| Fmoc-Pro-Pro-Pro-Pro-Pro-OH | C₄₀H₄₉N₅O₈ | 727.85 | Pentaproline building block for chiral stationary phases and advanced scaffolds. glpbio.com |

| Fmoc-L-Pro(5-Me)-OH (2S,5S) | C₂₁H₂₁NO₄ | 351.40 | Methylated proline analog used for structure-activity relationship studies. iris-biotech.dechembk.comnih.gov |

属性

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVUQLIZRCKFZ-LJADHVKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc Pro5 Oh

Optimization of Solid-Phase Peptide Synthesis (SPPS) Strategies for Oligoprolines

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides by incrementally adding amino acids to a growing chain anchored to a solid support. bachem.comproteogenix.science This method simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing and filtration. bachem.comproteogenix.science The process involves cycles of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. bachem.com

Methodological Enhancements for High-Purity Oligoproline Synthesis

Achieving high purity in oligoproline synthesis via SPPS necessitates specific methodological adjustments. The choice of solid support is critical; low-aggregation resins like 2-chlorotrityl, ChemMatrix, or polyethylene (B3416737) glycol (PEG)-based resins are often preferred to improve solvation and reaction kinetics. chempep.com Furthermore, the selection of appropriate coupling reagents, such as HBTU or DIC/HOBt, is vital for efficient amide bond formation. chempep.com Microwave-assisted coupling can also be employed to accelerate the reaction, which is particularly beneficial for longer or more complex peptide sequences. chempep.com

Strategies for Minimizing Aggregation and Difficult Couplings in Oligoproline Chain Elongation

A significant challenge in the synthesis of oligoprolines is the propensity of the growing peptide chain to aggregate, which can hinder subsequent coupling and deprotection steps. chempep.com This aggregation is often due to the formation of secondary structures like β-sheets. chempep.com Several strategies have been developed to mitigate these issues:

Use of Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides, which are derived from serine, threonine, or cysteine, can disrupt the formation of these secondary structures. chempep.com These dipeptides mimic the conformation of proline and improve the solubility of the peptide chain in common SPPS solvents. chempep.com

Chaotropic Agents and Special Solvents: Employing dipolar aprotic solvents like DMF, DMSO, or NMP, as well as chaotropic salts, can help to improve the solvation of the peptide-resin complex. sigmaaldrich.com

Backbone Protection: Reversibly protecting the amide backbone of key residues is a highly effective method to prevent aggregation and improve the efficiency of both acylation and deprotection steps. sigmaaldrich.com

| Strategy | Description | Key Advantage |

| Pseudoproline Dipeptides | Incorporation of Ser, Thr, or Cys-derived cyclic dipeptides. | Disrupts β-sheet formation and improves solubility. chempep.com |

| Specialized Resins | Use of low-aggregation resins like 2-chlorotrityl or PEG-based supports. | Enhances solvation of the growing peptide chain. chempep.com |

| Backbone Protection | Reversible protection of amide backbone nitrogens. | Prevents interchain hydrogen bonding and aggregation. sigmaaldrich.com |

| Optimized Solvents | Use of dipolar aprotic solvents (DMF, NMP, DMSO) or chaotropic salts. | Improves solvation of the peptide-resin complex. sigmaaldrich.com |

Investigation of Automated Flow Chemistry Applications in Fmoc-SPPS of Oligoprolines

Automated flow chemistry is emerging as a powerful tool for peptide synthesis, offering advantages in speed, efficiency, and real-time monitoring. vapourtec.comuzh.chamidetech.com In flow-based SPPS, reagents are continuously delivered to a reactor containing the solid support. amidetech.com This approach allows for precise control over reaction parameters and can significantly reduce cycle times. vapourtec.com The use of elevated temperatures in flow systems can accelerate both the coupling and deprotection steps, with some systems achieving amino acid incorporation in under two minutes. nih.gov In-line monitoring, often through UV detection of the Fmoc deprotection product, provides real-time feedback on the efficiency of each step, enabling rapid optimization. vapourtec.comuzh.ch

Solution-Phase Fragment Condensation Approaches for Fmoc-Pro5-OH Construction

While SPPS is dominant, solution-phase synthesis, particularly through fragment condensation, offers a viable alternative for constructing oligoprolines like Fmoc-Pro5-OH. This approach involves the synthesis of smaller peptide fragments, which are then coupled together in solution. A key advantage is that intermediates can be purified at each stage, potentially leading to a higher purity final product.

A "swelling volume" method has been shown to be particularly effective for fragment condensation on a solid support. researchgate.net5z.com In this technique, the reactants are dissolved in a minimal volume of a solvent that swells the resin, thereby increasing the effective concentration of the reagents and driving the coupling reaction to completion. researchgate.net5z.com This can lead to significantly higher yields compared to conventional methods. researchgate.net5z.com

Development of Chemo- and Regioselective Coupling Strategies in Oligoproline Assembly

The assembly of complex oligoproline structures, including branched or cyclic peptides, requires precise control over which functional groups react. Chemo- and regioselective coupling strategies are essential for achieving this control. This is often accomplished through the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions, allowing for the specific modification of different parts of the peptide. jocpr.comnih.gov For instance, one might use an Fmoc group for the N-terminus, a tert-butyl group for a side chain, and another distinct protecting group for a different side chain, enabling sequential and site-specific reactions.

Innovative Protecting Group Chemistries and Orthogonal Protection Schemes in Oligoproline Synthesis

The success of complex peptide synthesis hinges on the strategic use of protecting groups. nih.gov An orthogonal protection scheme is one in which different classes of protecting groups can be removed in any order without affecting the others. jocpr.comiris-biotech.de The most common orthogonal pair in modern SPPS is the base-labile Fmoc group for the α-amino group and acid-labile groups like tert-butyl (tBu) for side chains. iris-biotech.de

For more complex syntheses, additional orthogonal protecting groups are necessary. These allow for site-specific modifications of the peptide while it is still attached to the solid support. Examples of such groups and their removal conditions are detailed in the table below.

| Protecting Group | Typical Application | Deprotection Conditions | Orthogonality |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino group | 20% Piperidine (B6355638) in DMF | Orthogonal to acid-labile and other specialized groups. iris-biotech.de |

| tBu (tert-Butyl) | Side chains of Asp, Glu, Ser, Thr, Tyr | 95% Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc and some other specialized groups. iris-biotech.de |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lysine (B10760008) side-chain amino group | 2% Hydrazine in DMF | Orthogonal to Fmoc/tBu strategy. sigmaaldrich.com |

| Mtt (4-Methyltrityl) | Lysine or Ornithine side-chain amino group | 1% TFA in DCM | Allows for selective deprotection while other acid-labile groups remain. |

| 2-PhiPr (2-Phenylisopropyl) | Side chains of Asp and Glu | 1% TFA | Offers protection against aspartimide formation. sigmaaldrich.com |

The development of such innovative and orthogonal protecting group strategies is crucial for advancing the synthesis of complex and functionally diverse oligoproline-based molecules. jocpr.comnih.gov

Sophisticated Analytical Techniques for Oligoproline Characterization in Research

High-Resolution Chromatographic Methodologies for Purification and Advanced Analysis

Chromatography is an indispensable tool for both the purification and analysis of synthetic peptides. americanpeptidesociety.org For oligoprolines, a combination of different chromatographic modes is often required to resolve the target peptide from closely related impurities generated during solid-phase peptide synthesis (SPPS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method for assessing the purity of synthetic peptides, including Fmoc-protected oligoprolines. nih.govresearchgate.net This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.gov

In the analysis of Fmoc-pro-pro-pro-pro-pro-OH, the highly hydrophobic N-terminal Fmoc group provides strong retention on the nonpolar stationary phase. Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic species interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org This allows for the efficient separation of the target pentaproline from impurities that may have arisen during synthesis, such as:

Deletion sequences: Shorter oligoprolines (e.g., Fmoc-(Pro)4-OH) that are less hydrophobic and will typically elute earlier.

Incompletely deprotected analogues: Peptides still carrying side-chain protecting groups from synthesis, which would alter their hydrophobicity and retention time.

Reagents and byproducts: Small molecule impurities from the synthesis and cleavage process.

The high resolution of modern RP-HPLC columns allows for the quantification of purity levels with high precision, often exceeding 99% for well-synthesized peptides. nih.gov

Table 1: Typical RP-HPLC Parameters for Fmoc-Oligoproline Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 3-5 µm particle size, 100-300 Å pore size | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase; elutes the peptide from the column. |

| Gradient | Linear gradient of increasing Mobile Phase B | Ensures separation of compounds with varying hydrophobicities. |

| Flow Rate | 0.5 - 1.0 mL/min for analytical columns | Controls the speed of the separation. |

| Detection | UV Absorbance at 214 nm & 280 nm | 214 nm for the peptide backbone; 280 nm for the aromatic Fmoc group. |

Size-Exclusion Chromatography (SEC) is a critical technique for evaluating the presence of soluble aggregates in peptide preparations. chromatographyonline.comnih.gov Unlike RP-HPLC, SEC separates molecules based on their hydrodynamic size in solution under non-denaturing, physiological-like mobile phase conditions. nih.govresearchgate.net The stationary phase consists of porous particles with a specific pore size distribution. americanpeptidesociety.org

When a sample of this compound is passed through an SEC column, the separation mechanism is as follows:

Larger molecules (e.g., dimers, trimers, or higher-order aggregates) are excluded from the pores of the stationary phase and travel through the column more quickly, eluting first. longdom.org

Smaller molecules (the desired monomer) can permeate the pores, resulting in a longer path length and a later elution time. americanpeptidesociety.orgchromatographyonline.com

SEC is considered a powerful and robust method for the qualitative and quantitative assessment of aggregation, which is a critical quality attribute for many peptide-based research tools and therapeutics. nih.govthermofisher.com The mild mobile phase conditions are advantageous as they minimize the risk of altering the native aggregation state of the sample during analysis. nih.gov

Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge. americanpeptidesociety.orgwaters.com While this compound is a neutral molecule under typical acidic RP-HPLC conditions (due to the protonation of the C-terminal carboxylic acid), IEC provides an orthogonal separation mechanism that is highly effective for removing charge-variant impurities. nih.gov

Cation-Exchange Chromatography (CEX) utilizes a negatively charged stationary phase to retain positively charged molecules. phenomenex.com

Anion-Exchange Chromatography (AEX) uses a positively charged stationary phase to retain negatively charged molecules. acs.org

For an oligoproline sample, IEC is particularly useful for separating the target peptide from impurities that may have acquired a charge, such as certain modifications or byproducts from synthesis that failed to be neutralized. phenomenex.com

Mixed-Mode Chromatography (MMC) has emerged as a powerful alternative, combining multiple retention mechanisms, such as ion-exchange and hydrophobic interactions, on a single stationary phase. thermofisher.comchromatographyonline.comsartorius.com This multi-modal approach provides unique selectivity that can resolve impurities that are difficult to separate by either RP-HPLC or IEC alone. cytivalifesciences.comchromatographyonline.com For this compound, a mixed-mode resin combining hydrophobic and cation-exchange functionalities could simultaneously interact with the hydrophobic Fmoc group and any potential cationic impurities, offering enhanced separation power in a single step. sartorius.com

Advanced Mass Spectrometry-Based Characterization of Oligoproline Sequences and Potential Modifications

Mass Spectrometry (MS) is an essential analytical technique for the definitive confirmation of a synthetic peptide's identity. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the verification of its elemental composition. For this compound, high-resolution mass spectrometry techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS are employed to confirm the molecular weight with high precision.

The expected monoisotopic mass of Fmoc-(Pro)5-OH (C40H49N5O8) can be calculated and compared against the experimentally determined value. A close match between the theoretical and observed mass confirms the identity of the target compound and rules out the presence of many potential impurities.

Furthermore, MS is invaluable for identifying and characterizing potential modifications or byproducts from the synthesis, including:

Deletion sequences (mass difference corresponding to one or more proline residues).

Products of incomplete removal of protecting groups.

Oxidation or other chemical modifications.

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing ultimate confirmation of the Pro-Pro-Pro-Pro-Pro sequence. In this technique, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed to rebuild the amino acid sequence.

Table 2: High-Resolution Mass Spectrometry Data for Fmoc-(Pro)5-OH

| Parameter | Value |

|---|---|

| Molecular Formula | C40H49N5O8 |

| Theoretical Monoisotopic Mass | 727.3581 g/mol |

| Observed Mass (Example) | 727.3585 g/mol |

| Mass Error | < 5 ppm (parts per million) |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]+ |

Spectroscopic Methods for Structural Verification and High-Fidelity Purity Confirmation

Spectroscopic methods provide detailed information about the covalent structure and conformation of oligoprolines, complementing the data obtained from chromatographic and mass spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution. nih.gov For oligoprolines like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the structure and investigate conformational features. kit.edu

The analysis of proline-rich sequences by NMR can be challenging due to the absence of amide protons and a relatively small chemical shift dispersion. nih.govcopernicus.org However, detailed information can still be obtained:

1H NMR: The proton NMR spectrum provides information on the number and type of protons present. Signals corresponding to the aromatic protons of the Fmoc group, as well as the aliphatic protons of the five proline rings and the methylene protons of the Fmoc linker, can be identified and integrated to confirm their relative ratios.

13C NMR: The carbon NMR spectrum confirms the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bonds and the distinct carbons of the proline rings and the Fmoc group.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of signals and confirming the covalent Pro-Pro-Pro-Pro-Pro linkage.

NMR is also uniquely suited to study the cis/trans isomerization of the X-Pro peptide bonds. acs.org The slow interconversion between the cis and trans conformers on the NMR timescale often results in the appearance of two distinct sets of signals for the residues adjacent to the isomerizing bond, providing insight into the conformational dynamics of the oligoproline backbone. researchgate.net

Infrared (IR) and Raman Spectroscopy for Conformational Fingerprinting of Oligoprolines

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-invasive tool for elucidating the secondary structure of peptides like oligoprolines. These methods probe the vibrational modes of molecules, providing a structural fingerprint that is highly sensitive to conformational changes. khanacademy.orgfrontiersin.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For peptides, the amide bonds give rise to several characteristic IR bands (Amide I, II, and III) that are sensitive to the backbone conformation. The Amide I band (primarily C=O stretching), in particular, is widely used for secondary structure analysis.

Recent advanced studies have utilized isotope labeling to overcome spectral congestion and gain residue-specific conformational insights into proline-rich sequences. By incorporating (Cα-d, Cδ-d2)-proline isotopes at specific positions within a peptide, researchers can use the carbon-deuterium (C-D) stretching vibrations as localized probes. These C-D probes appear in a spectral region typically free from other peptide signals. The resulting IR spectra have shown multiple absorption bands for the C-D probes, indicating significant conformational heterogeneity even in short sequences. The absorption of the CδD2 asymmetric stretch reports on the residue's backbone conformation, while the symmetric stretch is sensitive to other aspects of the local environment. This technique provides detailed, residue-specific information about the complex conformational landscape of oligoprolines. bohrium.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides detailed information about the peptide backbone and side-chain conformations. For oligoprolines, Raman spectra exhibit characteristic bands that can be assigned to specific vibrational modes, confirming the formation of ordered spatial structures. mdpi.com

Comparative Raman studies of different length oligoprolines show that the spectra are very similar, with band position differences not exceeding 3 cm⁻¹. However, the relative intensities of certain bands can differ. For instance, in oligoprolines, a band around 1451 cm⁻¹ (attributed to CH₂ scissoring or bending vibrations) is notably intense. mdpi.com

Table 1: Selected Raman Band Assignments for Oligoproline Structures

| Band Position (cm⁻¹) | Assignment |

|---|---|

| ~1650 | Amide I (C=O stretch) |

| ~1451 | CH₂ scissor or CH₂ bend |

| ~1250 | Amide III |

| ~825 | C-C stretch or CH₂ rock |

Data compiled from research findings. mdpi.com

Development and Application of Advanced In-Line Analytical Methods for Real-Time Reaction Monitoring and Process Control in Oligoproline Synthesis

Challenges in Oligoproline Synthesis Monitoring

Standard Fmoc-based SPPS involves iterative cycles of coupling a protected amino acid and removing the N-terminal Fmoc protecting group. uci.eduacs.org Incomplete amide bond formation and on-resin aggregation, particularly with challenging sequences like oligoprolines, are major obstacles that can lead to low yields and difficult purifications. mpg.dersc.org Traditional methods for monitoring SPPS often rely on end-point analysis after the entire synthesis is complete. researchgate.net While in-line UV-Vis monitoring of Fmoc cleavage is common, it only detects flawed couplings after the deprotection step, precluding real-time adjustments to improve coupling yields. mpg.de

Advanced In-Line Monitoring Techniques

To address these limitations, several innovative in-line analytical methods have been developed for real-time monitoring of SPPS. These tools provide immediate feedback on the state of the synthesis, allowing for process optimization.

Variable Bed Flow Reactor (VBFR) for Resin Swelling Monitoring : One advanced approach incorporates a pressure-based variable bed flow reactor into an automated peptide synthesizer. mpg.dersc.orgsemanticscholar.org This system allows for the real-time monitoring of resin swelling. The volume of the resin bed changes dynamically during the coupling and deprotection steps. By tracking these volume changes, it is possible to determine the efficiency of amino acid coupling and detect on-resin aggregation as it occurs. mpg.de For example, a plateau in resin volume indicates the completion of the coupling reaction, while a sharp decline can signal peptide desolvation due to aggregation. This real-time data enables adjustments to be made during the synthesis to overcome problematic couplings. mpg.de

Refractive Index (RI) Monitoring : Refractive index measurement has been demonstrated as a powerful PAT tool for the real-time monitoring of all steps in SPPS: coupling, deprotection, and washes. digitellinc.comacs.org The RI of the reaction solution provides key information about its composition. During the coupling step, as the activated amino acid is transferred from the solution to the solid-phase resin, the RI of the solution changes. The reaction's completion can be determined when the RI curve reaches a plateau. acs.org Similarly, during Fmoc deprotection, the release of the dibenzofulvene-piperidine adduct into the solution can be tracked by RI. This method allows for precise determination of reaction endpoints, optimizing reaction times and reducing the unnecessary use of excess reagents and solvents, thereby "greening" the process. digitellinc.comacs.org

Table 2: Comparison of In-Line Monitoring Techniques for SPPS

| Technique | Monitored Parameter | Key Application | Advantages |

|---|---|---|---|

| UV-Vis Spectroscopy | Fmoc cleavage product concentration | Post-coupling deprotection check | Standard, widely implemented |

| Variable Bed Flow Reactor (VBFR) | Resin bed volume/swelling | Real-time coupling efficiency, aggregation detection | Direct physical measurement of on-resin events, allows for mid-synthesis intervention |

| Refractive Index (RI) | Composition of the liquid phase | Real-time monitoring of coupling, deprotection, and wash steps | Universal applicability to all steps, optimizes reagent and solvent use |

Information compiled from multiple sources. mpg.deacs.org

The application of these advanced in-line analytical methods transforms oligoproline synthesis from a sequence of predetermined steps into a dynamically controlled process. Real-time data on coupling efficiency and aggregation allows for immediate intervention, such as extending reaction times or changing solvent conditions, to ensure the successful synthesis of these conformationally unique peptides. mpg.deacs.org

Conformational Landscape and Dynamics of Fmoc Pro5 Oh and Polyproline Helices

Elucidation of Polyproline I (PPI) and Polyproline II (PPII) Helical Conformations in Diverse Environments

The PPI helix is a compact, tightly wound structure. nih.govwikipedia.org In contrast, the PPII helix is a more extended, open, and flexible structure with no internal hydrogen bonding. wikipedia.orgunibo.it The PPII conformation is not only characteristic of polyproline sequences but is also frequently observed in various folded and unfolded proteins, even in the absence of proline, playing significant roles in biological processes like signal transduction. nih.govunibo.it

The equilibrium between the PPI and PPII forms is highly sensitive to the surrounding environment. The PPII helix is the dominant conformation in aqueous solutions and other polar solvents. pnas.orgunibo.it Conversely, the more compact PPI helix, which minimizes the exposure of its polar backbone carbonyl groups, is favored in less polar, aliphatic alcohol environments such as n-propanol. pnas.orgunibo.it The interconversion between the two helical forms is a slow process due to the high activation energy associated with cis-trans isomerization of the prolyl peptide bonds, which can be on the order of 20 kcal/mol. wikipedia.org This transition can, however, be reversibly controlled by altering the solvent composition. pnas.org

| Property | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

|---|---|---|

| Peptide Bond Isomer | All cis | All trans |

| Handedness | Right-handed | Left-handed |

| Backbone Dihedral Angles (φ, ψ) | ~ (-75°, 160°) | ~ (-75°, 145° to 150°) |

| Residues per Turn | ~ 3.3 | 3.0 |

| Rise per Residue (Pitch) | ~ 1.9 Å | ~ 3.1 Å |

Impact of N-Terminal Fmoc Modification on Oligoproline Conformational Preferences and Stability

The chemical nature of the terminal groups of an oligoproline chain can significantly influence the stability of its helical conformation. Studies on model oligoprolines have shown that charged termini, such as a positively charged N-terminus or a negatively charged C-terminus, tend to destabilize the PPII helix and favor the PPI conformation. nih.govresearchgate.net This effect is attributed to electrostatic interactions between the terminal charges and the array of dipoles formed by the peptide bonds. These charge-dipole interactions are stronger in the PPI helix, where the amide bonds are oriented nearly parallel to the helix axis, compared to the PPII helix, where they are almost perpendicular. nih.govresearchgate.net

Conversely, neutral "capping" of the termini, for instance by acetylation at the N-terminus, favors the PPII helix over the PPI form. nih.govresearchgate.net The N-terminal Fmoc group on Fmoc-Pro5-OH acts as a large, hydrophobic capping group. Based on the established principles, this neutral cap is expected to stabilize the PPII conformation. Molecular dynamics simulations have indicated that the carbonyl groups of N-terminal caps (B75204) can participate in stabilizing n→π* interactions within the peptide backbone, further promoting a preorganized PPII helical structure. researchgate.net Therefore, the presence of the Fmoc group is predicted to bias the conformational equilibrium of the pentaproline chain toward the extended, left-handed PPII helix, particularly in aqueous or polar environments.

Theoretical and Computational Investigations of Oligoproline Conformational Stability and Transitions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of peptides and exploring their accessible conformational ensembles at an atomic level. nih.govmanchester.ac.uk For oligoprolines, MD simulations can track the transitions between PPI, PPII, and intermediate states, providing insights into the mechanisms of isomerization. However, the slow timescale of this transition makes it a rare event that is difficult to capture with standard MD simulations. researchmap.jp

To overcome this limitation, enhanced sampling techniques such as adaptively biased molecular dynamics are employed. nih.govpnas.org These methods accelerate the exploration of the conformational space, allowing for the characterization of the full range of structures available to the oligoproline chain, including various metastable isomers. nih.govpnas.org Such simulations have been used to study how factors like chain length and solvent influence the relative stability of the PPI and PPII helices, revealing that the stability of the PPI form is enhanced with increasing chain length in certain environments. pnas.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com In the context of oligoprolines, DFT calculations are instrumental in determining the geometric, vibrational, and electronic properties of the different helical conformations. wikipedia.orgnih.gov

DFT can be used to accurately calculate the relative energies of the PPI and PPII helices, helping to rationalize the conformational preferences observed experimentally. nih.govresearchgate.net Furthermore, DFT is used to simulate vibrational spectra (e.g., Infrared and Raman). This allows for the assignment of specific vibrational modes to each helical form, providing a theoretical basis for interpreting experimental spectroscopic data. nih.gov DFT also enables the analysis of electronic properties, such as charge distribution and the nature of chemical bonds. mdpi.com This is particularly relevant for studying subtle but important stereoelectronic effects, like the n→π* interaction between adjacent carbonyl groups in the peptide backbone, which is thought to contribute to the stability of the PPII helix. nih.gov

By combining enhanced sampling MD simulations with statistical mechanics, it is possible to map the free energy landscape of oligoproline isomerization. pnas.org A free energy landscape is a multidimensional surface that represents the free energy of the system as a function of specific structural parameters, or collective variables, such as the radius of gyration or a measure of helical handedness. pnas.orgnih.govpnas.org

The minima, or basins, on this landscape correspond to the stable and metastable conformational states (e.g., PPI and PPII). The height of the barriers separating these basins represents the activation energy for the transition between states. Studies on polyproline oligomers have successfully characterized these landscapes, showing how the relative depths of the PPI and PPII basins change with chain length and solvent conditions. pnas.org For example, in implicit water, the PPII state consistently occupies the lowest free energy basin for various chain lengths, confirming its higher stability in aqueous environments. pnas.org These maps provide a comprehensive view of the conformational equilibrium and the likely pathways for interconversion between the different helical forms. pnas.orgnih.govpnas.org

Experimental Elucidation of Oligoproline Conformations in Solution and Condensed Phases

Experimental techniques provide the ultimate validation for theoretical and computational models of oligoproline conformation. In the solid state, X-ray crystallography has provided definitive, high-resolution structural information. The first crystal structure of an oligoproline adopting a pure all-trans PPII helix offered precise details on its dimensions and confirmed that water is not an absolute requirement for maintaining the PPII structure. acs.org

In solution, a combination of spectroscopic methods is used.

Circular Dichroism (CD) Spectroscopy is particularly powerful for distinguishing between the PPI and PPII helices. The two conformations have distinct CD spectra, allowing for the qualitative and quantitative assessment of the helical content in different solvents and conditions. pnas.org This technique has been central to studies demonstrating the solvent-induced switching between the two helical forms. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information. Multidimensional NMR experiments can identify the cis or trans configuration of each peptide bond through the observation of specific Nuclear Overhauser Effect (NOE) cross-peaks. frontiersin.org This makes NMR a critical tool for characterizing the conformational state of each proline residue along the peptide chain in solution. frontiersin.orgnih.gov Fluorine NMR, using fluorinated proline derivatives, has also emerged as a sensitive probe for studying the conformation and dynamics of proline-rich sequences. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Helical Content and Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a unique signature for different types of secondary structures.

For polyproline helices, the CD spectrum is distinct from that of other common secondary structures like α-helices and β-sheets. The polyproline II (PPII) conformation, which is adopted by poly(L-proline) in aqueous solutions, typically exhibits a strong negative band around 205 nm and a weaker positive band around 228 nm. nih.gov The presence of a positive peak around 220 nm is a key feature that distinguishes a PPII structure from a disordered or random coil conformation. nih.gov In contrast, the right-handed polyproline I (PPI) helix, which is favored in organic solvents like n-propanol, shows a diagnostic maximum at 216 nm and a minimum at 200 nm. raineslab.com

The Fmoc group, being a chromophore, also contributes to the CD spectrum, particularly in the near-UV region. researchgate.net However, in the far-UV region, the peptide backbone's conformation dominates the spectral features, allowing for the characterization of the helical content of Fmoc-Pro5-OH. The intensity of the CD signals, specifically the per-residue molar ellipticity, can be used to estimate the helical content. nih.gov For instance, a lower per-residue molar ellipticity compared to longer lysine (B10760008) polymers suggests a lower per-residue PPII helical content. nih.gov

CD spectroscopy is also a valuable tool for chiral recognition. nih.gov The interaction of a chiral molecule like Fmoc-Pro5-OH with another chiral entity can lead to changes in the CD spectrum, which can be used to determine the absolute configuration of the interacting molecule. nih.govcolumbia.edu In a common approach, a chiral host molecule, such as a dimeric zinc porphyrin, is used as a sensor. nih.govcolumbia.edu When the chiral guest molecule binds to the host, it induces a preferred helical twist in the host's chromophores, resulting in a characteristic bisignate (two-branched) CD signal known as an exciton-coupled circular dichroism (ECCD) spectrum. nih.govcolumbia.edu The sign of this ECCD signal is directly related to the absolute configuration of the chiral guest. nih.gov While specific studies on Fmoc-Pro5-OH for chiral recognition are not detailed, the principle can be applied. The proline residues in the peptide chain create a specific chiral environment that can be used to differentiate between enantiomers of other molecules.

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| Polyproline II (PPII) Helix | ~220-228 | ~195-205 |

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

Table 1: Characteristic Circular Dichroism (CD) Spectral Bands for Common Peptide Secondary Structures. This table summarizes the approximate wavelengths of the positive and negative bands in the far-UV CD spectra that are characteristic of PPII helices, α-helices, and β-sheets. nih.govnih.govlibretexts.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dihedral Angle and Isomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural characterization of peptides in solution. nih.gov For oligoprolines like Fmoc-Pro5-OH, NMR provides detailed information about the backbone dihedral angles (φ, ψ, and ω) and the kinetics of cis/trans isomerization of the prolyl-peptide bonds.

The ω dihedral angle, which describes the rotation around the peptide bond, can exist in either a trans (ω ≈ 180°) or a cis (ω ≈ 0°) conformation. While most peptide bonds strongly favor the trans conformation, the energy barrier between the cis and trans isomers is lower for the X-Pro bond due to proline's cyclic side chain. researchgate.net This results in a significant population of the cis isomer in solution. The ratio of trans to cis isomers can be experimentally determined using 1D and 2D NMR techniques, as the two isomers give rise to distinct sets of signals in the NMR spectrum. nih.govresearchgate.net For example, in the tripeptide Ac-Pro-Gly-Pro-OH, four isomers corresponding to different combinations of cis and trans conformations about the two proline residues were identified and quantified in solution. nih.gov

Advanced NMR techniques, particularly those involving the measurement of nuclear Overhauser effects (NOEs) and scalar couplings (J-couplings), are used to determine the φ and ψ dihedral angles. NOEs provide information about through-space distances between protons, while J-couplings are related to the through-bond dihedral angles. By combining these experimental restraints with molecular dynamics simulations, a detailed solution conformation for each isomer of an oligoproline can be constructed. nih.gov Solid-state NMR (ssNMR) spectroscopy is particularly powerful for the direct measurement of angular constraints in immobilized biomolecules. researchgate.netnih.govrug.nl Techniques that recouple anisotropic interactions, such as dipolar couplings and chemical shift anisotropies, can provide direct measurements of dihedral angles. nih.govrug.nl

The rate of cis-trans interconversion is a slow process, on the order of 10-3 s-1 at room temperature, and can be measured using techniques like 1H-NMR. researchgate.net The rate of this isomerization is influenced by the nature of the amino acid preceding the proline residue. For instance, aromatic residues like Phe, Tyr, or Trp can slow the interconversion rate by approximately 10-fold compared to residues like Ala. researchgate.net This is thought to be due to stabilizing interactions between the aromatic ring and the proline ring. researchgate.net

| Isomer | Population in Aqueous Solution (%) |

| trans-trans | 41 |

| trans-cis | 26 |

| cis-trans | 20 |

| cis-cis | 13 |

Table 2: Population of Cis/Trans Isomers for Ac-Pro-Gly-Pro-OH in Aqueous Solution. This table shows the relative populations of the four possible isomers of the tripeptide Ac-Pro-Gly-Pro-OH as determined by NMR spectroscopy. nih.gov This illustrates the significant presence of cis proline conformations in oligopeptides.

X-ray Diffraction and Electron Microscopy in Solid-State Oligoproline Structural Characterization

While CD and NMR provide valuable information about the solution-state conformation of Fmoc-Pro5-OH, X-ray diffraction and electron microscopy are essential for characterizing its structure in the solid state. These techniques provide direct visualization of the molecular structure and packing in a crystalline or ordered state.

X-ray crystallography of single crystals offers the most detailed, high-resolution structural information. The first crystal structure of an oligoproline adopting an all-trans polyproline II (PPII) helix provided crucial insights into its dimensions and conformational properties. nih.gov This structure revealed a helical pitch of approximately 9 Å and provided evidence for n→π* interactions between adjacent amide bonds within the helix. researchgate.net Such detailed structural information is vital for the use of oligoprolines as "molecular rulers" and scaffolds in various applications. nih.gov Analysis of the crystal structure of a hexaproline derivative revealed specific values for the φ and ψ dihedral angles for each proline residue, as well as the puckering of the proline rings. researchgate.net

Powder X-ray diffraction (PXRD) is a useful technique for characterizing the solid-state structure of polycrystalline materials, including Fmoc-peptide derivatives. researchgate.net PXRD patterns can reveal information about the packing and polymorphism of the molecules in the solid state. For Fmoc-amino acids, PXRD can be used to identify different crystalline forms and to study their self-assembly into larger structures like hydrogels. researchgate.net

Electron microscopy techniques, such as scanning tunneling microscopy (STM), can be used to visualize the structure of self-assembled oligoproline nanostructures on a surface. tmc.eduresearchgate.net For example, STM imaging has been used to characterize polyproline tri-helix macrocyclic scaffolds, providing structural information for molecules that may not readily form single crystals suitable for X-ray diffraction. tmc.eduresearchgate.net The combination of X-ray scattering techniques (SAXS and WAXS) with molecular modeling and STM provides a comprehensive understanding of the global and local structures of oligoproline assemblies. tmc.edursc.org

| Parameter | Value |

| Helical Conformation | Polyproline II (PPII) |

| Handedness | Left-handed |

| Residues per Turn | ~3 |

| Helical Pitch | ~9 Å |

| Backbone Dihedral Angles (φ, ψ) | Approximately (-75°, +150°) |

Table 3: Typical Structural Parameters of a Polyproline II (PPII) Helix. This table summarizes the key structural parameters of the PPII helix, the predominant conformation of oligoprolines like Fmoc-Pro5-OH in aqueous solution and in the solid state as determined by X-ray crystallography. biorxiv.orgresearchgate.net

Supramolecular Self Assembly of Fmoc Pro5 Oh and Oligoproline Derivatives

Fundamental Principles of Peptide-Based Supramental Chemistry Relevant to Oligopolies

Supramental chemistry explores the domain of chemical systems formed by the association of molecular components through non-covalent interactions. nih.gov Within this field, peptides have emerged as exceptionally versatile building blocks for the bottom-up fabrication of complex, functional nanomaterials. rsc.org The principles governing this science are rooted in concepts of molecular recognition and self-assembly, where the intrinsic properties of the constituent molecules dictate the formation of well-defined, higher-order structures. nih.gov

Oligoprolines, including Fmoc-Pro5-OH, are particularly compelling subjects in peptide-based supramolecular chemistry. Their unique structural characteristics, derived from the constrained cyclic nature of the proline residue, impart significant rigidity and lead to the formation of a stable, predictable secondary structure known as the polyproline II (PPII) helix. nih.govchemrxiv.org This left-handed helical conformation is remarkably stable even in short sequences and lacks the internal hydrogen bonding that characterizes other peptide helices (e.g., α-helices), which simplifies the principles governing their self-assembly. chemrxiv.org The PPII helix acts as a rigid and tunable scaffold, presenting predictable and accessible points for functionalization and intermolecular interactions. nih.govacs.org

The self-assembly process is driven by a delicate balance of several non-covalent forces acting in concert. These include:

Hydrogen Bonding: These directional interactions are crucial in defining the specific arrangement of peptide backbones. nih.gov

π-π Stacking: Aromatic moieties, such as the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group, engage in stacking interactions, which are a primary driving force for the aggregation of many peptide-based systems. nih.govaalto.fi

Hydrophobic Interactions: The tendency of nonpolar groups to minimize contact with an aqueous environment drives the aggregation of peptide chains. nih.govnih.gov

The interplay of these forces allows oligoproline derivatives to self-organize into hierarchical structures, from simple oligomers to complex nanofibers, nanotubes, and hydrogels. researchgate.net

Driving Forces and Mechanisms Governing Oligoproline Self-Organization into Ordered Architectures

The self-organization of Fmoc-oligoprolines into well-defined architectures is a hierarchical process governed by a synergy of specific intermolecular interactions. The foundational element of this assembly is the intrinsic propensity of the oligoproline sequence to adopt a rigid polyproline II (PPII) helical conformation, a structure that is prevalent in natural proteins and crucial for mediating protein-protein interactions. nih.govchemrxiv.org

A primary driving force for the assembly of N-terminally modified oligoprolines is the association of the Fmoc groups. nih.gov The large, aromatic fluorenyl moiety facilitates strong π-π stacking and dispersion interactions, initiating the aggregation of peptide monomers. acs.orgnih.govkent.ac.uk This Fmoc-Fmoc association has been identified as a key factor in the formation of supramolecular frameworks from related compounds like Fmoc-(Pro)4-NH2. acs.orgkent.ac.uk In this analogue, peptides arrange in anti-parallel rows where the Fmoc groups from adjacent molecules interact, driving the formation of 2D sheets that subsequently stack into a 3D framework. researchgate.netresearchgate.net

Hydrogen bonding provides directional control, further guiding the assembly. In amidated oligoprolines, hydrogen bonds form between the primary amide at the C-terminus and carbonyl groups on the backbone of neighboring peptides. acs.orgkent.ac.ukresearchgate.net For Fmoc-Pro5-OH, the C-terminal carboxylic acid offers different hydrogen bonding possibilities, including the formation of carboxylic acid dimers or interactions with backbone carbonyls, which would lead to distinct packing arrangements.

Table 1: Key Non-Covalent Interactions in Oligoproline Self-Assembly

| Interaction Type | Participating Moieties | Role in Self-Assembly |

|---|---|---|

| π-π Stacking & Dispersion Forces | N-terminal Fmoc groups | Primary driving force for initial aggregation and formation of 2D layers. acs.orgnih.govkent.ac.ukresearchgate.net |

| Hydrogen Bonding | C-terminal group (amide or carboxylic acid) and backbone carbonyls | Provides directionality and stability, locking molecules into specific arrangements. acs.orgresearchgate.net |

| Hydrophobic Interactions | Proline rings and Fmoc group | Contributes to the overall thermodynamic favorability of aggregation in aqueous media. nih.govnih.gov |

Rational Design and Engineering of Supramolecular Structures from Oligoproline Building Blocks

The predictable and resilient nature of the polyproline II (PPII) helix makes oligoprolines exceptional candidates for the rational design of advanced supramolecular materials. nih.govacs.org Scientists can engineer specific functionalities and architectures by strategically modifying the oligoproline building block. acs.orgkent.ac.uk

A key principle in this design process is leveraging the predictable geometry of the PPII helix. chemrxiv.orgacs.orgkent.ac.uk This rigid scaffold allows for precise spatial positioning of functional groups along the peptide backbone or at the termini. The repeating nature of the helix means that principles of assembly discovered in minimalistic peptides, such as tetramers, can be extrapolated to longer chains like pentamers and beyond. acs.org

Several strategies are employed to engineer oligoproline assemblies:

Terminal Group Modification: Capping the N- and C-termini with different groups dramatically influences the resulting supramolecular structure. The N-terminal Fmoc group is a powerful driver of self-assembly through π-stacking. nih.govchinesechemsoc.org Modifying the C-terminus from an amide to a carboxylic acid, as in Fmoc-Pro5-OH, alters the hydrogen-bonding network, which can change the packing from porous to nonporous frameworks. acs.org

Side Chain Functionalization: The proline ring itself can be functionalized. For instance, introducing hydroxyl groups (creating hydroxyproline (B1673980) residues) at specific positions can introduce new hydrogen-bonding interactions. acs.org The position and stereochemistry (e.g., cis vs. trans) of these hydroxyl groups can be used to predictably tune the topology of the resulting hydrogen-bonded network, modulating framework properties like porosity. acs.org The PPII helix is highly resilient and can maintain its conformation even with significant functionalization. nih.govacs.org

Varying Oligomer Length: The length of the oligoproline chain directly impacts the geometry of the final assembly. Studies on oligoproline-quaterthiophene conjugates have shown that varying the proline repeat number leads to distinct nanostructures, such as mono- or double-layered sheets and helically twisted ribbons. researchgate.netrsc.org

This high level of control allows for the creation of sophisticated materials like Supramolecular Peptide Frameworks (SPFs) with tailored features, such as permanent porosity for guest inclusion or specific surface chemistries for catalytic applications. nih.govresearchgate.netresearchgate.netchemrxiv.org

Table 2: Examples of Engineered Oligoproline Assemblies

| Oligoproline Derivative | Key Design Feature | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Fmoc-(Pro)4-NH2 | C-terminal primary amide | Porous, crystalline Supramolecular Peptide Framework (SPF) | acs.orgkent.ac.uk |

| Fmoc-Hyp-Pro3-NH2 | Hydroxyl group at position 1 | Nonporous structure with 1D hydrogen-bonded tapes | acs.orgkent.ac.uk |

| Quaterthiophene-Pro(n) conjugates | Variable length of proline chain (n) | Sheets, curls, or helically twisted ribbons depending on 'n' | researchgate.netrsc.org |

Advanced Characterization of Self-Assembled Oligoproline Nanostructures and Hydrogels

A suite of advanced analytical techniques is required to fully elucidate the structure, morphology, and properties of the complex hierarchical assemblies formed by Fmoc-Pro5-OH and related oligoprolines.

Atomic Force Microscopy (AFM) and Electron Microscopy (EM) for Morphological Analysis of Assemblies

Atomic Force Microscopy (AFM) and Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM), are indispensable tools for the direct visualization of self-assembled nanostructures at the nanoscale. afmworkshop.com These imaging techniques provide critical information on the morphology, dimensions, and hierarchical organization of the assemblies.

Atomic Force Microscopy (AFM) is uniquely suited for characterizing polymer and peptide nanostructures. utah.edu It does not require conductive samples and can be performed in situ, allowing for the monitoring of structural changes over time. utah.edu AFM generates high-resolution 3D topographical images of the sample surface, enabling the precise measurement of the height, width, and length of assembled features like nanofibers or sheets. mdpi.com For instance, in studies of oligoproline-quaterthiophene conjugates, AFM was used to determine the heights of self-assembled sheets, which correlated to mono- or double-layered structures. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projections of the sample. It is particularly powerful for resolving the fine details of nanostructures. Cryo-TEM, where samples are flash-frozen in a vitrified state, is often used to observe the native morphology of assemblies in solution, preventing artifacts that can be caused by drying or staining. aalto.fi TEM has been successfully used to visualize a variety of self-assembled structures from Fmoc-peptide derivatives, including entangled fibers, sheet-like structures, and plate-like crystals. aalto.finih.gov For example, TEM imaging of Fmoc-dipeptides revealed that Fmoc-GG and Fmoc-FG form entangled fibers consistent with hydrogel formation, while Fmoc-GF forms micrometer-scale sheets that lead to precipitation. nih.gov

Together, AFM and EM provide complementary information: TEM offers superior resolution of internal structure, while AFM provides accurate height information and allows for imaging under various conditions. researchgate.net

Spectroscopic Probes for Real-Time Monitoring of Assembly Processes

Spectroscopic techniques are vital for probing the molecular-level changes that occur during self-assembly. They can provide real-time kinetic data and information about conformational transitions and intermolecular interactions.

Fluorescence Spectroscopy: The Fmoc group itself is fluorescent, making it an intrinsic probe to monitor aggregation. Changes in the fluorescence emission spectrum (e.g., intensity, peak wavelength) can indicate the transition from soluble monomers to an aggregated state due to changes in the local microenvironment and π-π stacking interactions. nih.govrsc.org The optical properties of the Fmoc group can be modulated by its assembly state and the surrounding pH. rsc.org

Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for studying the secondary structure of peptides in solution. The adoption of the characteristic polyproline II (PPII) helix conformation by oligoprolines gives a distinct CD signal. Monitoring the CD spectrum over time can reveal the kinetics of conformational changes during the self-assembly process. Furthermore, the formation of chiral supramolecular assemblies often gives rise to strong CD signals in the absorption region of the aromatic Fmoc chromophore, providing insight into the chiral arrangement of the molecules within the final structure. chinesechemsoc.org

Infrared (IR) Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy are used to probe hydrogen bonding. The amide I band (around 1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. A shift in this band can indicate the formation of intermolecular hydrogen bonds and the transition to ordered structures like β-sheets or other organized aggregates. researchgate.net Time-dependent FTIR measurements can track the evolution of these hydrogen-bonding networks during assembly. researchgate.net

Other techniques such as quasielastic light scattering (QLS) can also be used to monitor the growth of particle size in real-time during the assembly process. nih.gov

Rheological Studies of Mechanical Properties in Oligoproline Supramolecular Materials

Rheology is the study of the flow and deformation of matter, and it is the primary experimental method for quantifying the mechanical properties of soft materials like hydrogels. nih.govsci-hub.se For supramolecular materials derived from oligoprolines, which often form hydrogels at sufficient concentrations, rheology provides crucial information about their viscoelasticity, strength, and stability. researchgate.netbiotechrep.ir

The main technique used is small amplitude oscillatory shear (SAOS) . sci-hub.se In these experiments, a small, oscillating strain or stress is applied to the sample, and the material's response is measured. This allows for the determination of key viscoelastic parameters:

Storage Modulus (G'): This represents the elastic (solid-like) component of the material. It quantifies the energy stored and recovered per cycle of oscillation and is a measure of the gel's stiffness. nih.govbiotechrep.ir

Loss Modulus (G''): This represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle and is related to the material's viscosity. nih.govbiotechrep.ir

For a true hydrogel, the storage modulus (G') is significantly larger than the loss modulus (G''), and both moduli are often independent of frequency over a wide range. researchgate.net Rheological measurements can be used to monitor the gelation process in real-time (time sweep), where the crossover point of G' and G'' (G' = G'') is often defined as the gelation point. Frequency sweeps and strain sweeps are performed to characterize the mechanical properties of the fully formed gel and to determine its linear viscoelastic region. sci-hub.se

Additionally, rheology can reveal important functional properties. For example, many peptide hydrogels exhibit shear-thinning behavior, where their viscosity decreases under applied shear stress (like during injection through a syringe) and then rapidly recover their solid-like properties once the stress is removed (self-healing). nih.gov This is a critical property for applications in injectable drug delivery or 3D printing. nih.gov

Table 3: Key Rheological Parameters for Hydrogel Characterization

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Storage Modulus | G' | Measure of the elastic response (stiffness) of the material. | Indicates the rigidity and structural integrity of the hydrogel scaffold. nih.gov |

| Loss Modulus | G'' | Measure of the viscous response of the material. | Relates to the energy dissipation and flow characteristics of the hydrogel. nih.gov |

| Loss Tangent | tan(δ) = G''/G' | Ratio of viscous to elastic moduli. | Indicates the degree of viscoelasticity; tan(δ) < 1 for gel-like materials. nih.gov |

| Complex Viscosity | η* | Overall resistance to flow under oscillatory shear. | Used to assess shear-thinning properties in flow sweep experiments. |

Advanced Research Applications of Fmoc Pro5 Oh in Chemical Biology and Materials Science

Utilization of Oligoprolines as Defined Scaffolds for Presenting Functional Moieties in Chemical Biology Studies

The defining characteristic of oligoprolines is their stable, predictable secondary structure, typically a polyproline II (PPII) helix. ynu.edu.cnacs.org This structure arises from the unique cyclic nature of the proline amino acid, which restricts the conformational freedom of the peptide backbone. nih.govacs.org The resulting helical rod provides a rigid framework, making it an ideal molecular scaffold for the precise spatial arrangement of functional chemical groups. nih.govresearchgate.net Researchers leverage this property to attach various moieties—such as ligands for receptors, fluorescent probes, or catalytic groups—at specific, predetermined distances and orientations along the oligoproline backbone. nih.govacs.org

This "molecular ruler" capability is crucial in chemical biology for investigating processes that are highly dependent on the distance and geometry between interacting molecules. nih.govacs.org For instance, oligoproline scaffolds have been used to create oligomeric ligands for G protein-coupled receptors (GPCRs), where the spacing between ligand units can significantly impact binding affinity and signaling outcomes. rsc.org Studies have shown that attaching agonist molecules to an oligoproline backbone can lead to an increase in potency compared to their monomeric forms. rsc.org The easy, stepwise synthesis of these molecules allows for systematic variation in length and the precise placement of functional groups, providing a powerful platform for exploring complex biological phenomena like ligand-receptor interactions and cell penetration mechanisms. acs.orgresearchgate.net

Key attributes of oligoprolines as molecular scaffolds include:

Structural Rigidity: They maintain a stable helical conformation even at short chain lengths. researchgate.net

Predictable Geometry: The PPII helix has a regular, repeating structure, allowing for precise positioning of attached molecules. researchgate.netnih.gov

Synthetic Accessibility: They can be synthesized in a controlled, stepwise manner, enabling fine-tuning of length and functionalization. acs.org

Versatility: They are soluble in both aqueous and organic environments and can be modified with a wide range of chemical groups. acs.org

Engineering of Biomimetic Systems and Protein Mimics Based on Stable Oligoproline Structures

The structural stability and defined conformation of oligoprolines make them excellent building blocks for creating artificial systems that mimic the structure and function of natural proteins. A primary example is their use in developing synthetic collagen mimics. ethz.ch Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, which is composed of three polypeptide chains that each adopt a polyproline II (PPII) helical conformation. researchgate.net By synthesizing peptides with repeating proline-containing sequences, researchers can create stable, triple-helical structures that replicate the fundamental architecture of natural collagen. ethz.ch

These biomimetic systems are invaluable for studying the principles of protein folding and stability. For example, research on collagen model peptides has provided deep insights into the factors that control the conformational stability of the collagen triple helix at a molecular level. ethz.ch This knowledge has been applied to design synthetic collagen with novel properties, such as pH-responsiveness or enhanced thermal stability. ethz.ch Furthermore, by incorporating non-natural or functionalized proline analogs, scientists can introduce new functionalities into these protein mimics, opening avenues for applications in tissue engineering, wound healing, and the development of novel biocompatible materials. ethz.chresearchgate.net The predictable nature of the oligoproline helix allows for the rational design of these complex biomimetic architectures. nih.gov

Development of Peptide-Based Supramolecular Materials with Tailored Physicochemical Properties

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Oligoprolines are highly effective building blocks for designing such materials due to their rigidity and the ability to be functionalized with groups that can direct self-assembly. ethz.chresearchgate.net By attaching π-conjugated systems or other interacting moieties to the oligoproline scaffold, researchers can induce the molecules to self-assemble into complex, hierarchical structures like fibers, woven networks, and porous frameworks. researchgate.netethz.ch

A remarkable achievement in this area is the creation of an extended triaxial supramolecular weave from an oligoproline-chromophore conjugate. ethz.ch This intricate, micrometer-scale framework is held together solely by weak, non-covalent forces, yet it exhibits greater robustness than non-woven materials made from the same components. The morphology and properties of these self-assembled materials can be precisely tuned by making subtle changes to the molecular structure of the oligoproline building block. ethz.ch This level of control allows for the rational design of supramolecular materials with tailored features for specific applications, such as guest encapsulation, sensing, and catalysis. nih.govethz.ch

| Research Area | Application of Oligoproline Supramolecular Assembly | Key Finding |

| Hierarchical Materials | Creation of a triaxial supramolecular weave using oligoproline-chromophore conjugates. | The woven material is more robust than non-woven assemblies and has uniform pores for hosting guest molecules. ethz.ch |

| Porous Frameworks | Self-assembly of short, functionalized oligoproline tetramers. | Formation of porous supramolecular peptide frameworks capable of stereoselective guest encapsulation. researchgate.net |

| Tunable Materials | Engineering H-bonding interactions by functionalizing oligoprolines with hydroxyl groups. | The position of functional groups can be used to predictably tune the topology of the resulting supramolecular network. acs.orgnih.gov |

Applications in Nanomaterials and Soft Matter Design Research

The use of oligoprolines as scaffolds extends into the realm of nanomaterials design. Their defined length and structure allow them to act as templates for controlling the size and morphology of inorganic nanoparticles. nih.govhepvs.ch For example, oligoproline scaffolds functionalized with aldehyde groups have been used to direct the formation of silver nanoparticles of specific sizes in the Tollens reaction. researchgate.net The research demonstrated a linear correlation between the length of the oligoproline scaffold and the resulting nanoparticle size. The carboxylic acid groups formed during the reaction also help to stabilize the newly formed nanoparticles. researchgate.net This approach provides a high degree of control over nanoparticle synthesis, which is a critical challenge in nanotechnology. nih.gov

In the field of soft matter, which includes materials like polymers, gels, and liquid crystals, oligoprolines are used to create highly ordered nanostructures through self-assembly. mit.edunih.gov By conjugating oligoprolines with sterically demanding chromophores, researchers can study how structural modifications influence the self-assembly process and the resulting material properties. researchgate.net This research is fundamental to designing new soft materials with complex, three-dimensional nanostructures and specific functionalities for applications in electronics, photonics, and biomedicine. mit.edu

Investigation of Oligoprolines in Interfacial Phenomena and Surface Modification Research

The ability to modify surfaces at the molecular level is critical for developing advanced materials with improved biocompatibility, specific functionalities, or altered physical properties. Peptides, including oligoprolines, are increasingly used for surface modification because anchoring motifs can be readily incorporated during their synthesis. frontiersin.org

Oligoprolines can be attached to surfaces to create a well-defined, hydrophilic interface on otherwise hydrophobic materials. frontiersin.org Their rigid, helical structure ensures that the modified surface has a predictable and uniform character. This is advantageous for studying interfacial phenomena, such as how cells interact with a material or how proteins adsorb onto a surface. By controlling the density and orientation of oligoprolines on a surface, researchers can systematically investigate the impact of surface chemistry and topography on biological and physical processes. Such modifications can be used to create surfaces that actively target specific cells, control biochemical reactions, or improve the stability of biomaterials in biological fluids. frontiersin.org

Oligoprolines in the Fundamental Study of Long-Range Electron and Proton Transfer Mechanisms

Oligoprolines serve as ideal "molecular rulers" for studying the fundamental mechanisms of long-range electron transfer (ET) and proton-coupled electron transfer (PCET) in chemistry and biology. acs.orgchemrxiv.org These processes are central to phenomena like photosynthesis and cellular respiration. nih.gov The rigid oligoproline backbone can be used as a bridge to separate an electron donor and an electron acceptor at a precise and systematically variable distance. nih.govuq.edu.au

By synthesizing a series of molecules where the number of proline units (and thus the distance) between the donor and acceptor is varied, scientists can measure how the rate of electron transfer changes with distance. nih.govacs.org Studies using oligoproline-bridged ruthenium complexes have shown that the ET rate depends on the distance, though the exact relationship can be complex and influenced by the surrounding medium. uq.edu.auacs.org

Recent research has also explored the more complex PCET reactions, where the transfer of an electron is coupled to the transfer of a proton. acs.org In one study, a series of metallopeptides was created with a tyrosine (a proton and electron donor) separated from a ruthenium-based oxidant by an oligoproline bridge of increasing length. chemrxiv.org The results showed a surprisingly shallow dependence of the reaction rate on distance compared to similar systems involving only electron transfer. This finding has significant implications for understanding how biological systems manage long-range charge transfer without incurring large energy penalties. chemrxiv.orgacs.org

| System | Process Studied | Key Observation |

| Flavin-Tryptophan Peptides | Directed Electron Transfer | The polyproline type-II helix structure supports directed electron transfer from tryptophan (donor) to flavin (acceptor). nih.gov |